molecular formula C18H14FN5O2S B2991151 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide CAS No. 878065-37-3

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide

Cat. No.: B2991151
CAS No.: 878065-37-3
M. Wt: 383.4
InChI Key: MERURASHTKLQBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an indole group, a triazole group, a thio group, and a hydroxyacetamide group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl, indole, and triazole groups would all contribute to the compound’s aromaticity, while the thio and hydroxyacetamide groups could potentially form hydrogen bonds .


Physical and Chemical Properties Analysis

Some general properties can be inferred from its structure. For example, its solubility would likely be influenced by the polar hydroxyacetamide group and the nonpolar fluorophenyl and indole groups. Its melting and boiling points would likely be relatively high due to the complexity of its structure .

Scientific Research Applications

Antibacterial Activity

Some fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, derived from related chemical structures, exhibit promising antibacterial properties. These compounds have shown interesting activity against various bacteria including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Antimicrobial Properties

Other related compounds, such as eperezolid-like molecules, demonstrate significant antimicrobial activities. This includes high anti-Mycobacterium smegmatis activity, highlighting the potential of such compounds in combating microbial infections (Yolal et al., 2012).

Anti-Inflammatory Activity

Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which share structural similarities, indicates significant anti-inflammatory activity. This suggests potential therapeutic applications in inflammatory diseases (Sunder & Maleraju, 2013).

Potential in Treating Prostate Cancer

The metabolism of flutamide, a drug used in treating prostate cancer, involves compounds structurally similar to the one . Understanding the metabolic pathways and enzymatic interactions of such compounds is crucial in optimizing prostate cancer treatment (Watanabe et al., 2009).

Herbicidal Properties

Novel triazolinone derivatives, related in structure, have been identified as potent herbicides, acting as Protox inhibitors. This suggests the potential use of similar compounds in agricultural applications for weed control (Luo et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising biological activity, it could be further developed and studied as a potential pharmaceutical .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c19-11-5-7-12(8-6-11)24-17(21-22-18(24)27-10-16(25)23-26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20,26H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERURASHTKLQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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